2,4(1H,3H)-Pyrimidinedione, 5-(chloroacetyl)- is a chemical compound with the molecular formula and a molecular weight of approximately 188.57 g/mol. It is classified as a pyrimidine derivative, which is a type of heterocyclic aromatic organic compound. Pyrimidines are characterized by their six-membered ring structure containing nitrogen atoms at positions 1 and 3. This specific compound features a chloroacetyl group at the 5-position of the pyrimidinedione ring, contributing to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry .
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(chloroacetyl)- typically involves the chlorination of 1-(2,4-dihydroxypyrimidin-5-yl)ethanone. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is generally performed in an inert solvent like dichloromethane at low temperatures to prevent product decomposition.
The molecular structure of 2,4(1H,3H)-Pyrimidinedione, 5-(chloroacetyl)- can be represented by its canonical SMILES notation: C1=C(C(=O)NC(=O)N1)C(=O)CCl
.
2,4(1H,3H)-Pyrimidinedione, 5-(chloroacetyl)- can undergo various chemical reactions:
The mechanism of action for compounds like 2,4(1H,3H)-Pyrimidinedione, 5-(chloroacetyl)- often involves interactions at the molecular level with biological targets:
Property | Value |
---|---|
Molecular Formula | C6H5ClN2O3 |
Molecular Weight | 188.57 g/mol |
IUPAC Name | 5-(2-chloroacetyl)-1H-pyrimidine-2,4-dione |
CAS Number | 67042-53-9 |
The applications of 2,4(1H,3H)-Pyrimidinedione, 5-(chloroacetyl)- are primarily found in scientific research:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2